molecular formula C23H21N3O2S2 B2991143 3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 383895-04-3

3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2991143
CAS RN: 383895-04-3
M. Wt: 435.56
InChI Key: ZVKDPNZMTLQRQI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has an amine group (-NH2), a methoxy group (-OCH3), a thiophene ring (a five-membered ring containing sulfur), and a tetrahydrothienoquinoline core (a bicyclic structure containing a thiophene ring fused to a quinoline ring). These features suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiophene ring could be formed using techniques such as the Paal-Knorr synthesis or the Gewald reaction. The quinoline ring could be formed using the Skraup or Doebner-Miller synthesis . The amine and methoxy groups could be introduced using various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and quinoline rings are aromatic, meaning they have a special stability due to delocalized electrons. The amine group can form hydrogen bonds, and the methoxy group can participate in various non-covalent interactions .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The amine group could be protonated or alkylated. The thiophene ring could undergo electrophilic aromatic substitution. The quinoline ring could participate in metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Antiproliferative Activity

This compound has been synthesized and tested for antiproliferative activity against a range of cancer cell lines. Particularly, its derivatives have demonstrated significant activity, with low nanomolar GI50 values against melanoma and breast cancer cell lines. This indicates its potential as a therapeutic agent targeting specific cancer types. Molecular modeling suggests that its efficacy may be attributed to interactions with key amino acids within target proteins, indicating a specific mechanism of action that could be exploited for cancer treatment (Joyce Hung et al., 2014).

Antitubercular Properties

Research into the structural analogs of this compound has led to the discovery of potential antitubercular agents. By modifying the chemical structure to enhance interaction with Mycobacterium tuberculosis, certain derivatives have shown promising in vitro activity. This opens a new avenue for the development of antitubercular drugs, addressing the urgent need for new therapies to combat tuberculosis resistance (Bidhu Bhusan Karkara et al., 2020).

Polymorphic Modifications

Studies on related compounds have identified polymorphic modifications that exhibit strong diuretic properties, potentially offering new treatments for hypertension. The discovery of different crystalline forms of such compounds not only contributes to our understanding of their physical and chemical properties but also to the development of more effective and targeted diuretic therapies (S. Shishkina et al., 2018).

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

The compound's framework has served as a basis for developing selective inhibitors of ATM kinase, a key enzyme involved in DNA repair processes. By inhibiting ATM kinase, these derivatives could enhance the efficacy of DNA damage-inducing chemotherapies, offering a novel approach to cancer treatment. The optimization of these inhibitors highlights the compound's potential in creating therapies that target cancer cells' repair mechanisms, improving treatment outcomes (S. Degorce et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-28-14-7-4-6-13(12-14)25-22(27)21-20(24)19-18(17-10-5-11-29-17)15-8-2-3-9-16(15)26-23(19)30-21/h4-7,10-12H,2-3,8-9,24H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKDPNZMTLQRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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